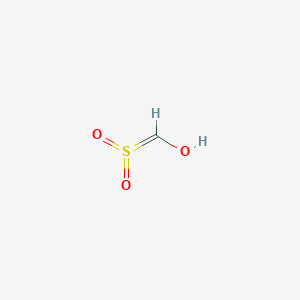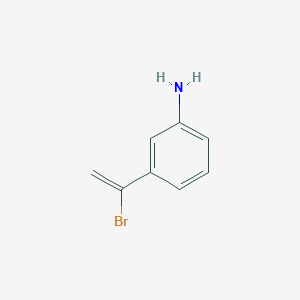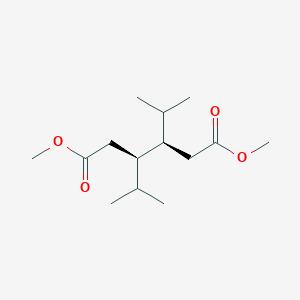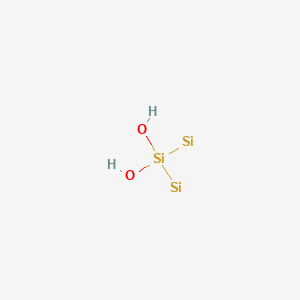
(Dioxo-lambda~6~-sulfanylidene)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dioxo-lambda~6~-sulfanylidene)methanol is a chemical compound with the molecular formula CH₂O₂S It is characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dioxo-lambda~6~-sulfanylidene)methanol typically involves the reaction of methanol with sulfur dioxide under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product. The reaction is usually carried out at room temperature and atmospheric pressure, making it relatively straightforward and cost-effective.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the continuous introduction of reactants and removal of products, optimizing the reaction conditions and improving efficiency. The use of advanced catalysts and purification techniques ensures that the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(Dioxo-lambda~6~-sulfanylidene)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other sulfur-containing compounds.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: The methanol group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction may produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(Dioxo-lambda~6~-sulfanylidene)methanol has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism by which (Dioxo-lambda~6~-sulfanylidene)methanol exerts its effects involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can act as an oxidizing or reducing agent, depending on the conditions, and can modify the activity of target molecules. This can lead to changes in cellular processes and biochemical pathways, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Dioxido-lambda~6~-sulfanylidene)methanethiol: Similar in structure but contains a thiol group instead of a methanol group.
(Dioxo-lambda~6~-sulfanylidene)methanamine: Contains an amine group instead of a methanol group.
Uniqueness
(Dioxo-lambda~6~-sulfanylidene)methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
921192-95-2 |
|---|---|
Formule moléculaire |
CH2O3S |
Poids moléculaire |
94.09 g/mol |
Nom IUPAC |
sulfonylmethanol |
InChI |
InChI=1S/CH2O3S/c2-1-5(3)4/h1-2H |
Clé InChI |
IWJDYMDQNRKMAN-UHFFFAOYSA-N |
SMILES canonique |
C(=S(=O)=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane](/img/structure/B14191886.png)
![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)
![Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B14191909.png)

![(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B14191936.png)
![N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14191938.png)
![1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene](/img/structure/B14191942.png)


![2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one](/img/structure/B14191963.png)


![9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane](/img/structure/B14191983.png)

